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molecular formula C8H8ClNO2 B042754 3-Chloro-4-ethylnitrobenzene CAS No. 42782-54-7

3-Chloro-4-ethylnitrobenzene

Cat. No. B042754
M. Wt: 185.61 g/mol
InChI Key: YOIYZHDXMDAXOA-UHFFFAOYSA-N
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Patent
US05977107

Procedure details

A solution of 8.9 g (48 mmol) of 31 and 54.6 g (241 mmol) of SnCl2.2H2O in 100 mL of absolute alcohol was refluxed for 1 h. It was evaporated to remove most of the solvent and the residue was treated with 2N NaOH to pH=9. The mixture was filtered and the solid was washed with methanol (10 mL) and ethyl acetate (200 mL). The filtrate was separated and the aqueous phase was extracted with ethyl acetate (2×50 mL). The combined organic solution was dried (MgSO4) and evaporated to leave 7.31 g (98%) of liquid. 1H NMR (CDCl3), 1.178 (t, 3, J=7.5), 2.639 (q, 2, J=7.4), 6.532 (dd, 1, J=2.2, 8.1), 6.700 (d, 1, J=2.2), 6.996 (d, 1, J=8.2).
Name
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9].O.O.Cl[Sn]Cl>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9])[NH2:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1CC)[N+](=O)[O-]
Name
Quantity
54.6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
alcohol
Quantity
100 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was evaporated
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
ADDITION
Type
ADDITION
Details
the residue was treated with 2N NaOH to pH=9
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with methanol (10 mL) and ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.31 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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